Cas no 1704069-18-0 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
- AM87765
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
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- Inchi: 1S/C20H21BF3NO4/c1-18(2)19(3,4)29-21(28-18)14-7-5-13(6-8-14)17(26)25-15-9-11-16(12-10-15)27-20(22,23)24/h5-12H,1-4H3,(H,25,26)
- InChI Key: QBMOENGHAPMNLD-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)NC(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 567
- Topological Polar Surface Area: 56.8
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T123600-50mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide |
1704069-18-0 | 50mg |
$ 190.00 | 2022-06-03 | ||
TRC | T123600-100mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide |
1704069-18-0 | 100mg |
$ 310.00 | 2022-06-03 |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide Related Literature
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Additional information on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
Introduction to Compound CAS No. 1704069-18-0: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
The compound with CAS No. 1704069-18-0, named 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which incorporates a dioxaborolane moiety and a trifluoromethoxyphenyl group. These structural features endow the molecule with distinctive electronic and steric properties that make it a valuable tool in modern chemical research.
Recent studies have highlighted the potential of this compound in various applications. For instance, its dioxaborolane component has been shown to facilitate efficient cross-coupling reactions under mild conditions. This is particularly relevant in the context of transition metal catalysis, where such moieties can act as boron-based leaving groups or intermediates. The trifluoromethoxyphenyl group further enhances the molecule's reactivity and selectivity in these reactions.
One of the most notable advancements involving this compound is its role in the synthesis of advanced materials. Researchers have demonstrated that this molecule can serve as a precursor for the generation of highly functionalized aromatic compounds. These compounds are being explored for their potential use in pharmaceuticals, agrochemicals, and even in the development of novel electronic materials.
In addition to its synthetic applications, this compound has also been studied for its photophysical properties. The combination of its dioxaborolane and trifluoromethoxyphenyl groups results in unique absorption and emission characteristics. These properties make it a promising candidate for applications in optoelectronics and fluorescence sensing technologies.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the preparation of the dioxaborolane moiety and subsequent coupling reactions to introduce the trifluoromethoxyphenyl group. Recent optimizations have focused on improving the yield and purity of these reactions through the use of advanced catalysts and solvent systems.
From an environmental standpoint, this compound has been evaluated for its biodegradation potential. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, which is an important consideration for its large-scale application in industrial settings.
In summary, CAS No. 1704069-18-0 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research efforts aimed at unlocking its full potential in both academic and industrial contexts.
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